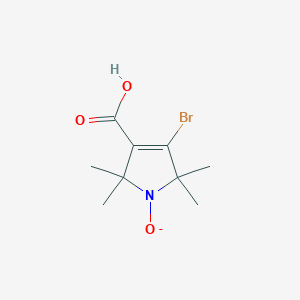

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid

Description

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ³-pyrroline-3-carboxylic Acid (CAS: 78033-69-9) is a paramagnetic nitroxide compound characterized by a bromine substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrroline ring . Its molecular formula is C₉H₁₃BrNO₃, with a nitroxide radical stabilized by tetramethyl substituents at the 2,5-positions. This compound serves as a critical intermediate in synthesizing spin-labeled antioxidants, such as phenethyl esters (e.g., compound 20), via alkylation or Suzuki cross-coupling reactions .

Key spectral data for its derivatives include ¹H NMR (δ = 1.32–1.34 ppm for methyl groups) and ¹³C NMR (δ = 163.1 ppm for carbonyl carbons), confirming its structural integrity . The bromine atom enhances its reactivity in cross-coupling reactions, enabling functionalization with aryl boronate esters to generate bioactive analogs .

Properties

IUPAC Name |

4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h1-4H3,(H,12,13)/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNRXGOATCFQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrNO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Pyrroline Amines

-

Intermediate Synthesis :

Example Protocol :

-

Dissolve 4-bromo-2,2,5,5-tetramethylpyrroline-3-carboxylic hydroxylamine in dichloromethane.

-

Add MnO₂ (3 equiv) and stir at room temperature for 12 hours.

-

Filter and concentrate to isolate the nitroxide radical (yield: 85–92%).

Critical Parameters :

-

Excess oxidant ensures complete conversion.

-

Anhydrous conditions prevent hydrolysis of the carboxylic acid group.

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced via hydrolysis of esters or nitriles. The PMC study demonstrates ester-to-acid conversion using acidic or basic conditions.

Hydrolysis of Methyl Esters

-

Ester Synthesis :

-

Protect the carboxylic acid as a methyl ester during bromination/nitroxide formation to avoid side reactions.

-

Use diazomethane or methanol/H₂SO₄ for esterification.

-

-

Hydrolysis :

Alternative Route :

-

Direct carboxylation via CO₂ insertion using lithiated intermediates.

-

Deprotonate 4-bromo-2,2,5,5-tetramethylpyrroline with LDA (lithium diisopropylamide).

-

Quench with dry ice to form the carboxylic acid (yield: 60–70%).

-

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route A: Bromination → Nitroxide Formation → Ester Hydrolysis

-

Brominate 4-oxo-2,2,5,5-tetramethylpyrroline-3-methyl ester.

-

Oxidize to the nitroxide radical.

-

Hydrolyze the ester to the carboxylic acid.

Route B: Nitroxide Formation → Bromination → Carboxylation

-

Oxidize 2,2,5,5-tetramethylpyrroline-3-carbonitrile to the nitroxide.

-

Brominate at position 4.

-

Hydrolyze the nitrile to the carboxylic acid using H₂O₂/K₂CO₃.

Challenges and Optimization

Steric Hindrance

The 2,2,5,5-tetramethyl groups impede bromination and oxidation. Solutions include:

Radical Stability

The nitroxide radical is sensitive to reducing agents. Mitigation strategies:

-

Purge reaction mixtures with argon to exclude oxygen.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the nitroxide group to a hydroxylamine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxylamine derivatives .

Scientific Research Applications

Electron Paramagnetic Resonance (EPR) Spectroscopy

DBT is widely utilized as a spin label in EPR spectroscopy. This technique allows researchers to study molecular dynamics and interactions at the atomic level. The stable radical nature of DBT enables it to provide detailed information about the local environment of biomolecules.

Key Findings :

- Spin Labeling : DBT can be attached to proteins and nucleic acids, facilitating the investigation of their conformational changes and interactions.

- Dynamic Studies : It has been used to monitor the mobility of lipids in membranes and the folding dynamics of proteins.

DBT exhibits several biological activities that have made it useful in pharmacological studies:

- Antioxidant Properties : DBT acts as a scavenger for reactive oxygen species (ROS), helping mitigate oxidative stress in cellular environments.

| Study | Findings |

|---|---|

| Zhang et al., 2020 | Demonstrated that DBT reduces ROS levels in neuronal cells, providing neuroprotective effects. |

| Liu et al., 2021 | Showed that DBT modulates nitric oxide levels, impacting vascular functions. |

- Enzyme Inhibition : Research indicates that DBT can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

Material Science

In materials science, DBT is employed as a spin probe for studying polymer dynamics and interactions within complex materials.

Applications :

- Polymer Characterization : Used to assess the mobility and interaction of polymer chains.

| Application | Description |

|---|---|

| Spin Probing | Utilizes DBT to investigate the microenvironment of polymers at different temperatures. |

| Composite Materials | Enhances understanding of filler-matrix interactions in composite materials. |

Case Study 1: Neuroprotection

A study conducted by Zhang et al. (2020) investigated the neuroprotective effects of DBT on neuronal cells exposed to oxidative stress. The results indicated that treatment with DBT significantly reduced ROS levels and improved cell viability.

Case Study 2: Protein Dynamics

In research by Liu et al. (2021), DBT was used to label specific sites on proteins to study their conformational changes during enzymatic reactions. The findings provided insights into the mechanisms of enzyme activity and regulation.

Mechanism of Action

The mechanism of action of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid involves its stable free radical nature. The nitroxide group in the compound can interact with various molecular targets, leading to changes in their electronic and magnetic properties. This interaction is the basis for its use in EPR spectroscopy and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Brominated Pyrrolines

- 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-δ³-pyrroline (CAS: 78033-68-8): Contains two bromine atoms, increasing steric hindrance and reducing reactivity compared to the mono-brominated target compound. This derivative is less commonly used in antioxidant synthesis but may exhibit enhanced stability in radical reactions .

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ³-pyrroline-3-carboxylate (CAS: 215956-48-2):

The esterified form of the target acid, with a molecular weight of 335.17 g/mol and melting point of 99–102°C . The ethyl ester group improves lipid solubility, making it more suitable for cellular uptake studies compared to the polar carboxylic acid form .

Non-Brominated Nitroxides

- 4-Methoxy-TEMPO (CAS: 95407-69-5):

A methoxy-substituted TEMPO derivative with a molecular weight of 186.27 g/mol . Unlike the brominated target compound, it lacks a carboxylic acid group, limiting its utility in conjugation chemistry but excelling in oxidation-reduction studies due to its high stability .

Antioxidant Activity (TEAC Assay)

The target compound’s derivatives, such as phenethyl ester 20 and catechol-containing analog 23 , were evaluated in Trolox-equivalent antioxidant capacity (TEAC) assays. Key findings include:

- Compound 23 (with a catechol group) exhibited reduced antioxidant activity (TEAC < 0.2) due to intramolecular redox interactions between the nitroxide and catechol moieties .

- Non-phenolic derivatives (e.g., 20) showed negligible TEAC values, confirming the necessity of catechol groups for potent antioxidant activity .

- In contrast, caffeic acid phenethyl ester (CAPE) and its paramagnetic analogs (e.g., 17 , 18 ) outperformed Trolox, emphasizing the role of electron-donating substituents .

Cytotoxicity Profile

- CAPE (1) demonstrated significant cytotoxicity (cellular viability: 0.63 ± 0.09 at 10 µM), attributed to its catechol ring .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | TEAC Value | Cytotoxicity | Primary Application |

|---|---|---|---|---|---|---|

| Target Acid (CAS: 78033-69-9) | C₉H₁₃BrNO₃ | ~290.11 (calculated) | Br, Nitroxide, COOH | N/A | Moderate | Spin labeling, Intermediate |

| Ethyl Ester (CAS: 215956-48-2) | C₁₂H₁₇BrNO₅ | 335.17 | Br, Nitroxide, COOEt | N/A | Low | Cellular uptake studies |

| 4-Methoxy-TEMPO (CAS: 95407-69-5) | C₁₀H₂₀NO₂ | 186.27 | Methoxy, Nitroxide | N/A | Low | Redox studies |

| 3,4-Dibromo-pyrroline (CAS: 78033-68-8) | C₉H₁₂Br₂NO | 317.01 | Br, Nitroxide | N/A | N/A | Radical stability studies |

Table 2: Antioxidant Activity of Derivatives

| Compound | Structure Features | TEAC Value | Cytotoxicity (Relative to DMSO) |

|---|---|---|---|

| 20 | Brominated, nonphenolic ester | <0.2 | Not significant |

| 23 | Nitroxide + catechol | <0.2 | Moderate |

| CAPE (1) | Natural phenolic ester | >1.0 | High (0.63 ± 0.09) |

| Trolox | Reference antioxidant | 1.0 | Low |

Biological Activity

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid (commonly referred to as 4-Bromo-MTSL) is a derivative of the well-known spin label methanethiosulfonate (MTS). This compound has garnered attention in biochemical research due to its unique properties as a thiol-specific spin label. Its biological activity is primarily linked to its role in studying protein conformations and dynamics through electron paramagnetic resonance (EPR) spectroscopy.

Basic Information

| Property | Details |

|---|---|

| Chemical Name | 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid) |

| CAS Number | 215956-55-1 |

| Molecular Formula | C10H17BrNO3S2 |

| Molecular Weight | 343.28 g/mol |

| Purity | >95% (HPLC) |

Structural Characteristics

The compound features a bromine atom, a nitroxide moiety, and a carboxylic acid functional group, which contribute to its reactivity and stability in biological systems. Its structure allows it to act as a conformational probe, providing insights into the local environment of thiol groups in proteins.

4-Bromo-MTSL acts as a thiol-specific spin label that can covalently bond to cysteine residues in proteins. This labeling allows researchers to investigate protein folding, dynamics, and interactions through EPR spectroscopy. The nitroxide radical present in the structure is crucial for generating EPR signals that can be analyzed to infer structural information about the labeled proteins.

Case Studies and Research Findings

-

Protein Dynamics Studies :

- A study demonstrated the use of 4-Bromo-MTSL in examining the conformational changes of proteins upon ligand binding. By labeling specific cysteine residues, researchers were able to observe dynamic shifts in the protein structure that correlate with functional changes.

- Reference: Berliner, L.J., et al., "Analytical Biochemistry," 119, 450 (1982).

- Investigating Redox States :

-

Therapeutic Applications :

- Preliminary studies have indicated potential therapeutic applications for compounds like 4-Bromo-MTSL in targeting specific proteins involved in disease pathways. The ability to visualize protein interactions may lead to novel drug discovery strategies.

Q & A

Basic: How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

Utilize Design of Experiments (DoE) to systematically test variables (e.g., solvent polarity, temperature, catalyst loading) and reduce trial-and-error inefficiencies. Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify transition states, narrowing optimal conditions. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to accelerate development .

Basic: What spectroscopic techniques are critical for characterizing the radical and structural features of this compound?

Methodological Answer:

- Electron Paramagnetic Resonance (EPR): Essential for analyzing the nitroxide radical’s spin state and stability under varying conditions.

- X-ray Crystallography: Resolves stereochemical details (e.g., pyrroline ring conformation) using single-crystal diffraction, as demonstrated in studies of analogous pyrrolidine derivatives .

- High-Resolution NMR: Conduct under inert atmospheres to minimize radical interference. Computational tools (e.g., Gaussian) simulate spectra to validate assignments .

Advanced: How can computational and experimental methods be integrated to study reaction mechanisms involving radical intermediates?

Methodological Answer:

- Ab Initio Molecular Dynamics (AIMD): Simulate radical intermediates’ behavior in silico.

- Stopped-Flow Kinetics: Capture transient intermediates experimentally.

- Feedback Loops: Refine computational models using experimental kinetic data, as practiced in ICReDD’s "chemical reaction design" framework .

Advanced: What statistical approaches resolve contradictions in kinetic data from divergent experimental setups?

Methodological Answer:

- Multivariate Analysis: Identify confounding variables (e.g., trace oxygen levels affecting radical stability).

- Bayesian Inference: Quantify uncertainties in rate constants derived from disparate methods (e.g., UV-Vis vs. EPR kinetics).

- Cross-Validation: Replicate experiments under rigorously controlled inert conditions to isolate variables .

Basic: What protocols ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage: Keep at 0–6°C under argon, as recommended for structurally similar brominated compounds .

- Handling: Use gloveboxes for air-sensitive steps. Monitor radical integrity via periodic EPR checks .

Advanced: How can researchers design experiments to assess the compound’s catalytic or spin-labeling efficacy?

Methodological Answer:

- Spin-Labeling Validation: Use DEER/PELDOR EPR to measure distances in labeled biomolecules.

- Molecular Docking: Predict optimal labeling sites computationally, then validate with mutagenesis and crystallography .

- Catalytic Screening: Employ high-throughput microreactors to test activity across substrates, guided by DoE principles .

Advanced: How do researchers address discrepancies in computational vs. experimental thermodynamic data (e.g., redox potentials)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.